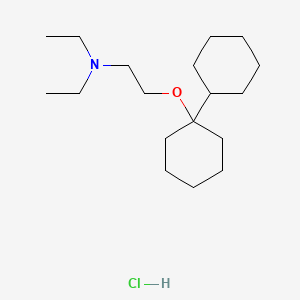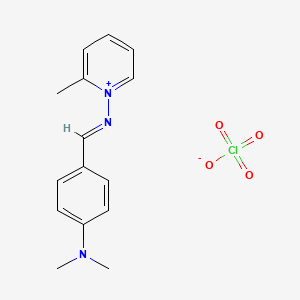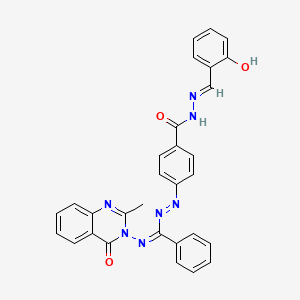
2,2'-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) is a complex organic compound characterized by its unique structure, which includes a pentanediylbis(thio) linkage and pyrimidinediamine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) typically involves the reaction of 1,5-dibromopentane with thiourea to form a bis(thio) intermediate. This intermediate is then reacted with 4,6-diaminopyrimidine under controlled conditions to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction without decomposing the reactants.
Solvent: Common solvents include ethanol or methanol, which help dissolve the reactants and intermediates.
Catalysts: In some cases, catalysts such as potassium carbonate may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
化学反応の分析
Types of Reactions
2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) undergoes various chemical reactions, including:
Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the pyrimidine rings.
Substitution: The amino groups on the pyrimidine rings can undergo substitution reactions with electrophiles, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
科学的研究の応用
2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological thiols.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) involves its interaction with molecular targets such as enzymes and receptors. The compound’s thio groups can form covalent bonds with cysteine residues in proteins, inhibiting their activity. Additionally, the pyrimidine rings can interact with nucleic acids, affecting cellular processes.
類似化合物との比較
Similar Compounds
2,2’-(1,5-Pentanediylbis(oxy))bis(4,6-pyrimidinediamine): Similar structure but with oxy linkages instead of thio.
2,2’-(1,5-Pentanediylbis(amino))bis(4,6-pyrimidinediamine): Contains amino linkages instead of thio.
2,2’-(1,5-Pentanediylbis(methyl))bis(4,6-pyrimidinediamine): Methyl linkages instead of thio.
Uniqueness
2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) is unique due to its thio linkages, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of thio groups allows for specific interactions with biological thiols, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
92629-38-4 |
|---|---|
分子式 |
C13H20N8S2 |
分子量 |
352.5 g/mol |
IUPAC名 |
2-[5-(4,6-diaminopyrimidin-2-yl)sulfanylpentylsulfanyl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C13H20N8S2/c14-8-6-9(15)19-12(18-8)22-4-2-1-3-5-23-13-20-10(16)7-11(17)21-13/h6-7H,1-5H2,(H4,14,15,18,19)(H4,16,17,20,21) |
InChIキー |
UQJUROFUULACEO-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(N=C1N)SCCCCCSC2=NC(=CC(=N2)N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B12736596.png)


